

Application Notes and Protocols for 3-Phosphoglycerate Kinase (PGK) Activity Determination

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Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

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Introduction

3-Phosphoglycerate Kinase (PGK) is a key metabolic enzyme that plays a crucial role in glycolysis and gluconeogenesis.[1] It catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. [2][3] This reaction is a critical step for ATP generation in the glycolytic pathway.[4][5] Due to its central role in cellular energy metabolism, the determination of PGK activity is essential for studying metabolic disorders, cancer metabolism, and for screening potential drug candidates that may modulate its activity.

These application notes provide a detailed protocol for a coupled enzyme assay to determine PGK activity. This spectrophotometric method is robust, widely used, and applicable to purified enzyme preparations, as well as cell and tissue lysates.[1]

Principle of the Assay

The PGK activity is measured in the reverse of the glycolytic direction. The enzyme catalyzes the phosphorylation of 3-PG using ATP to form 1,3-BPG and ADP. The production of 1,3-BPG is then coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In this

second reaction, GAPDH catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate, which is coupled with the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD⁺. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the PGK activity.[6]

Reaction Scheme:

- 3-Phosphoglycerate + ATP $\xrightarrow{\text{(PGK)}}$ 1,3-Bisphosphoglycerate + ADP
- 1,3-Bisphosphoglycerate + NADH + H⁺ $\xrightarrow{\text{(GAPDH)}}$ Glyceraldehyde-3-phosphate + Pi + NAD⁺

Data Presentation

Table 1: Kinetic Parameters of 3-Phosphoglycerate Kinase (PGK1)

Organism	Substrate	Km (μM)	Vmax (relative value)
Human	1,3-Bisphosphoglycerate	6.86[2][7]	~3.5-fold higher than reverse reaction[2][7]
3-Phosphoglycerate	186[2][7]	-	
Yeast	1,3-Bisphosphoglycerate	4.36[2][7]	~5.8-fold higher than reverse reaction[2][7]
3-Phosphoglycerate	146[2][7]	-	

Table 2: Recommended Reagent Concentrations for PGK Activity Assay

Reagent	Stock Concentration	Final Concentration in Assay
Triethanolamine-HCl buffer (pH 7.4)	1 M	100 mM
MgSO ₄	1 M	2 mM
ATP	100 mM	1 mM
3-Phosphoglycerate (3-PG)	250 mM	10 mM
NADH	10 mM	0.2 mM
EDTA	0.5 M	1 mM
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)	1000 U/mL	10 U/mL

Experimental Protocols

Materials and Reagents

- Triethanolamine-HCl buffer
- Magnesium sulfate (MgSO₄)
- Adenosine triphosphate (ATP)
- 3-Phosphoglycerate (3-PG)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Ethylenediaminetetraacetic acid (EDTA)
- Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
- Purified PGK enzyme or cell/tissue lysate
- Nuclease-free water

- UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
- Cuvettes or UV-transparent 96-well plates
- Pipettes and tips
- Microcentrifuge tubes
- Vortex mixer
- Thermostated water bath or incubator (e.g., 37°C)[8]

Preparation of Reagents

Note: Prepare all stock solutions in nuclease-free water.

- 1 M Triethanolamine-HCl buffer (pH 7.4): Dissolve 18.57 g of triethanolamine in 80 mL of nuclease-free water. Adjust the pH to 7.4 with concentrated HCl and bring the final volume to 100 mL.
- 1 M MgSO_4 : Dissolve 24.65 g of $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ in 100 mL of nuclease-free water.
- 100 mM ATP: Dissolve 551 mg of ATP (disodium salt) in 10 mL of nuclease-free water. Adjust the pH to 7.0 with NaOH if necessary. Aliquot and store at -20°C.
- 250 mM 3-Phosphoglycerate: Dissolve 575 mg of 3-PG (trisodium salt) in 10 mL of nuclease-free water. Aliquot and store at -20°C.
- 10 mM NADH: Dissolve 70.9 mg of NADH (disodium salt) in 10 mL of nuclease-free water. Protect from light and prepare fresh or store in small aliquots at -80°C for short periods.
- 0.5 M EDTA (pH 8.0): Dissolve 18.61 g of EDTA (disodium salt) in 80 mL of nuclease-free water. Adjust the pH to 8.0 with NaOH and bring the final volume to 100 mL.
- 1000 U/mL GAPDH: Commercially available. Dilute to the required concentration in assay buffer if necessary. Store as recommended by the supplier.

Assay Procedure

- Prepare the Reaction Master Mix: On ice, prepare a master mix containing the assay buffer, MgSO₄, ATP, 3-PG, NADH, EDTA, and GAPDH at their final concentrations as specified in Table 2. Prepare a sufficient volume for all samples, controls, and a 10% excess.
- Sample Preparation:
 - Purified Enzyme: Dilute the purified PGK enzyme in assay buffer to a concentration that results in a linear rate of NADH oxidation over the measurement period.
 - Cell/Tissue Lysate: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. The protein concentration of the lysate should be determined using a standard protein assay.
- Assay Measurement:
 - Set the spectrophotometer to 340 nm and the temperature to 37°C.
 - Add the appropriate volume of the Reaction Master Mix to a cuvette or well of a microplate.
 - Add a small volume of the PGK sample (purified enzyme or lysate) to the master mix to initiate the reaction. The final volume should be consistent for all assays.
 - Mix quickly and immediately start recording the absorbance at 340 nm for several minutes. A linear decrease in absorbance should be observed.
- Controls:
 - Negative Control (No PGK): Replace the PGK sample with an equal volume of assay buffer to measure any background rate of NADH oxidation.
 - Positive Control: Use a known concentration of purified PGK to ensure the assay is performing correctly.

Data Analysis

- Determine the initial rate of the reaction ($\Delta A_{340}/\text{min}$) from the linear portion of the absorbance versus time plot.

- Subtract the rate of the negative control from the rate of the samples.
- Calculate the PGK activity using the Beer-Lambert law:

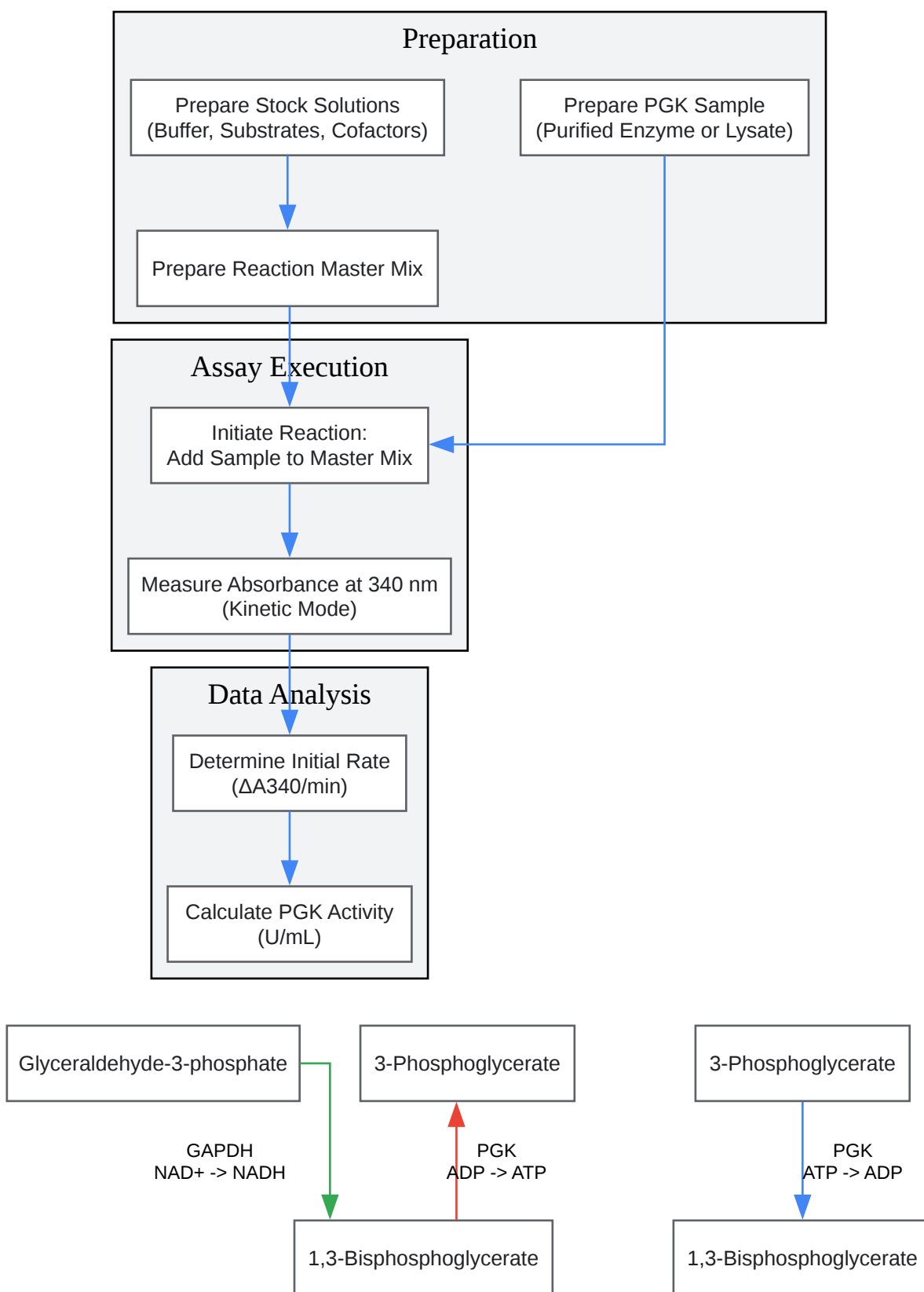
$$\text{Activity (U/mL)} = (\Delta A_{340}/\text{min}) / (\epsilon \times l) \times V_{\text{total}} / V_{\text{sample}} \times 10^6$$

Where:

- $\Delta A_{340}/\text{min}$ = The rate of change in absorbance at 340 nm per minute.
- ϵ = Molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
- l = Path length of the cuvette or microplate well in cm.
- V_{total} = Total volume of the assay in mL.
- V_{sample} = Volume of the enzyme sample added in mL.
- 10^6 = Conversion factor from M to μM .

One unit (U) of PGK activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of 1,3-bisphosphoglycerate (or the oxidation of 1 μmol of NADH) per minute under the specified conditions.

Visualizations



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